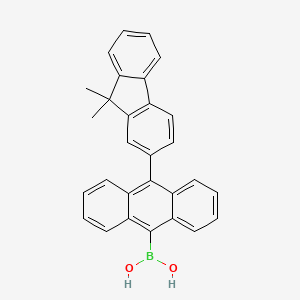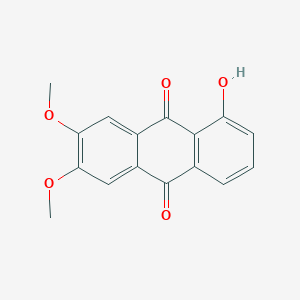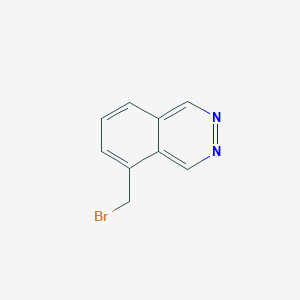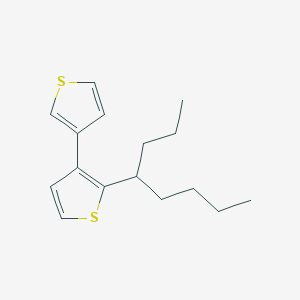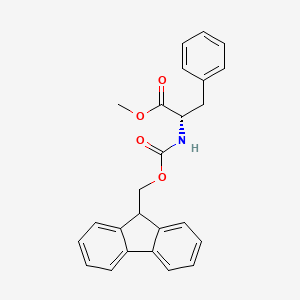
N-fmoc-phenylalanine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,methylester is a derivative of L-phenylalanine, an essential amino acid. This compound is often used in peptide synthesis due to its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis to protect the amino group of amino acids during the coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,methylester typically involves the protection of the amino group of L-phenylalanine with the Fmoc group. This is achieved through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The methyl ester is then formed by esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,methylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,methylester has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Serves as a building block for studying protein structure and function.
Medicine: Investigated for its potential in drug development and therapeutic applications.
Industry: Utilized in the production of synthetic peptides for various industrial applications.
Mecanismo De Acción
The mechanism of action of L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,methylester involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The ester group can be hydrolyzed to release the free amino acid, which can then participate in further reactions .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-L-phenylalanine: Similar structure but lacks the methyl ester group.
Fmoc-L-tyrosine: Contains a hydroxyl group on the aromatic ring.
Fmoc-L-tryptophan: Contains an indole ring instead of a phenyl ring.
Uniqueness
L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,methylester is unique due to its combination of the Fmoc protecting group and the methyl ester group. This combination allows for selective protection and deprotection during peptide synthesis, making it a valuable tool in the synthesis of complex peptides .
Propiedades
Fórmula molecular |
C25H23NO4 |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C25H23NO4/c1-29-24(27)23(15-17-9-3-2-4-10-17)26-25(28)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,26,28)/t23-/m0/s1 |
Clave InChI |
NUGMBIUELOORLU-QHCPKHFHSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



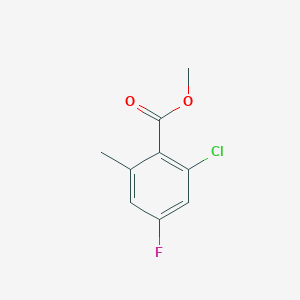
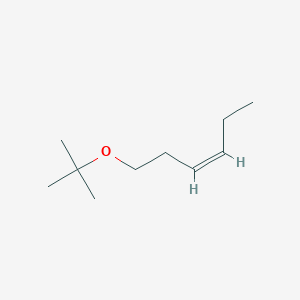
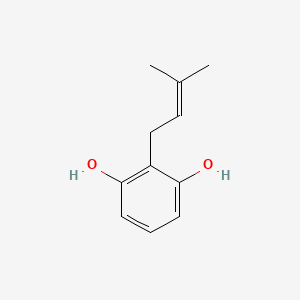
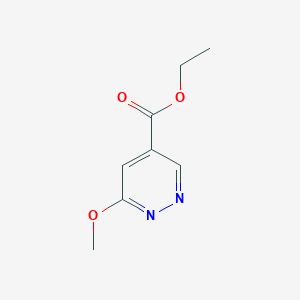

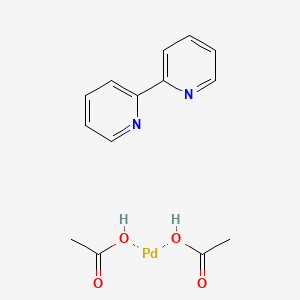
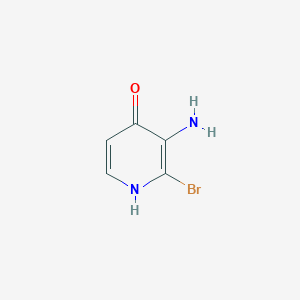
![thieno[2,3-f][1]benzothiole-2,6-dicarboxylic acid](/img/structure/B15250045.png)
![dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate](/img/structure/B15250048.png)
